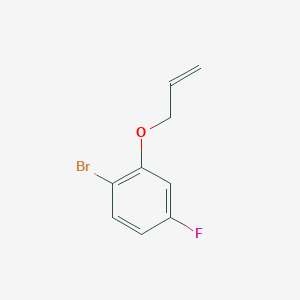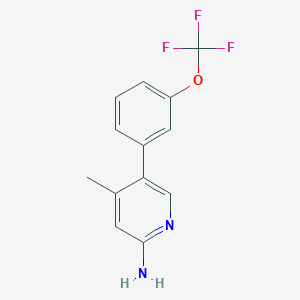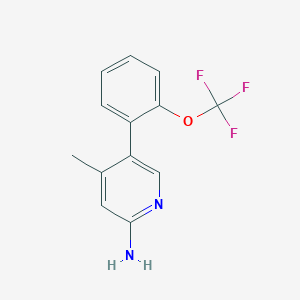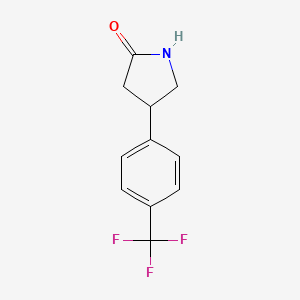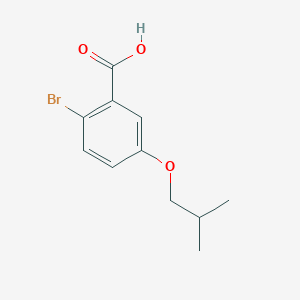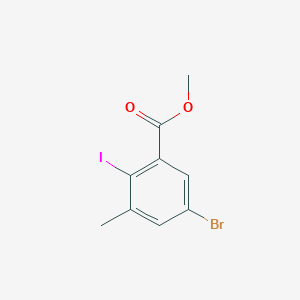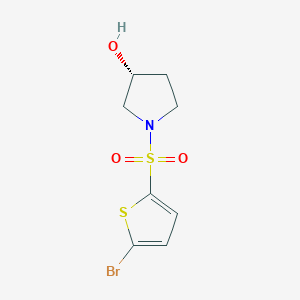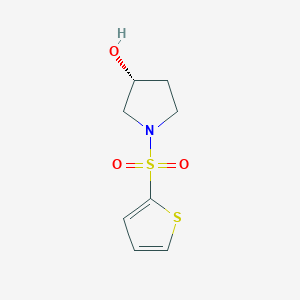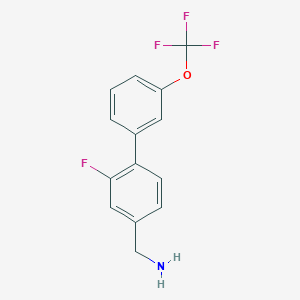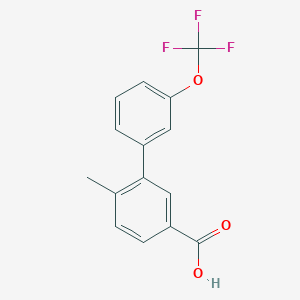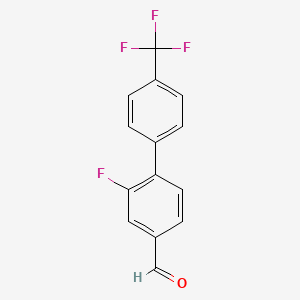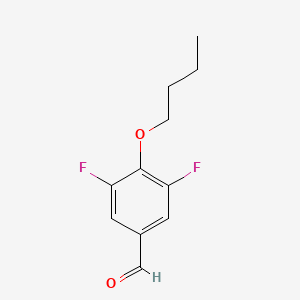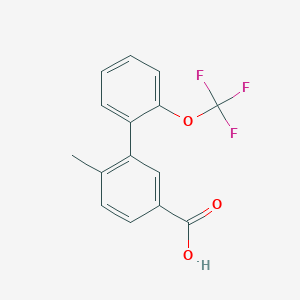
6-Methyl-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group and a carboxylic acid group attached to a biphenyl structure
准备方法
The synthesis of 6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes the following steps:
Starting Materials: The reaction begins with 6-methyl-2’-bromobiphenyl and trifluoromethoxyboronic acid.
Catalyst and Conditions: Palladium catalysts, such as palladium acetate, are commonly used along with a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Reaction: The aryl halide and boronic acid undergo a coupling reaction in the presence of the palladium catalyst, forming the desired biphenyl compound.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve scaling up the Suzuki–Miyaura coupling reaction with optimized conditions to ensure high yield and purity.
化学反应分析
6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions, such as Heck or Sonogashira couplings.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid has several scientific research applications:
Pharmaceuticals: This compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those requiring a biphenyl scaffold with trifluoromethoxy and carboxylic acid functionalities.
Materials Science: The unique electronic properties of the trifluoromethoxy group make this compound useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It can be used as a probe or ligand in studies involving protein-ligand interactions, due to its ability to form stable complexes with biological molecules.
Catalysis: The compound can serve as a ligand in catalytic systems, enhancing the efficiency and selectivity of various catalytic reactions.
作用机制
The mechanism by which 6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and metabolic stability. In materials science, the electronic properties of the trifluoromethoxy group can influence the compound’s behavior in electronic devices, such as improving charge transport or stability.
相似化合物的比较
6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid can be compared with other similar compounds, such as:
6-Methyl-2’-(trifluoromethyl)biphenyl-3-carboxylic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its electronic properties and reactivity.
6-Methyl-2’-(methoxy)biphenyl-3-carboxylic acid: The methoxy group is less electron-withdrawing than the trifluoromethoxy group, leading to differences in chemical behavior and applications.
6-Methyl-2’-(chloro)biphenyl-3-carboxylic acid: The chloro group is more reactive in nucleophilic substitution reactions compared to the trifluoromethoxy group, making this compound suitable for different types of chemical transformations.
The uniqueness of 6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid lies in the combination of the trifluoromethoxy group and the biphenyl structure, which imparts distinct electronic properties and reactivity patterns.
属性
IUPAC Name |
4-methyl-3-[2-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9-6-7-10(14(19)20)8-12(9)11-4-2-3-5-13(11)21-15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRCOMOUZVWVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
